molecular formula C48H72Br8O32 B8099894 Octakis-6-bromo-6-deoxy-gamma-cyclodextrin

Octakis-6-bromo-6-deoxy-gamma-cyclodextrin

Cat. No.: B8099894
M. Wt: 1800.3 g/mol
InChI Key: ONWAJCGYJSVQSX-HSEONFRVSA-N
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Description

Octakis-6-bromo-6-deoxy-gamma-cyclodextrin is a perbrominated gamma-cyclodextrin at the primary side. It is a commonly used intermediate in the modification of cyclodextrins, which are cyclic oligosaccharides composed of glucose units. This compound is particularly notable for its unique structural properties and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octakis-6-bromo-6-deoxy-gamma-cyclodextrin typically involves the bromination of gamma-cyclodextrin. The process begins with the selective bromination of the primary hydroxyl groups of gamma-cyclodextrin using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Octakis-6-bromo-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-functionalized cyclodextrins, which have applications in drug delivery and other fields .

Mechanism of Action

The mechanism of action of Octakis-6-bromo-6-deoxy-gamma-cyclodextrin involves its ability to form inclusion complexes with various molecules. The bromine atoms on the primary side of the cyclodextrin enhance its ability to interact with hydrophobic molecules, making it an effective host for a wide range of guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate and protect bioactive molecules, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of bromination, which enhances its ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly useful in applications requiring strong host-guest interactions, such as drug delivery and molecular recognition .

Properties

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72Br8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAJCGYJSVQSX-HSEONFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72Br8O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021110
Record name γ-​Cyclodextrin, 6A,​6B,​6C,​6D,​6E,​6F,​6G,​6H-​octabromo-​6A,​6B,​6C,​6D,​6E,​6F,​6G,​6H-​octadeoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1800.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53784-84-2
Record name 6A,6B,6C,6D,6E,6F,6G,6H-Octabromo-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-γ-cyclodextrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53784-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ-​Cyclodextrin, 6A,​6B,​6C,​6D,​6E,​6F,​6G,​6H-​octabromo-​6A,​6B,​6C,​6D,​6E,​6F,​6G,​6H-​octadeoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAMMA-CYCLODEXTRINE, 6A,6B,6C,6D,6E,6F,6G,6H-OCTABROMO-6A,6B,6C,6D,6E,6F,6G,6H-OCTADEOXY
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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